6,7-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one
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Overview
Description
6,7-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of 6,7-dimethoxy-4(3H)-quinazolinone with 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the quinazolinone ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce partially or fully reduced quinazolinone compounds .
Scientific Research Applications
6,7-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid: Known for its antihypoxic activity.
6,7-dimethoxy-1-(3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)benzoyl)isoquinoline-4-carboxylic acid: Another quinazolinone derivative with similar structural features.
Uniqueness
6,7-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of the phenylpiperazine moiety. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Biological Activity
6,7-Dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4(3H)-one is a compound belonging to the quinazolinone class, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential therapeutic applications, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this specific compound, highlighting key research findings, case studies, and potential applications.
The molecular structure of this compound can be described as follows:
Property | Value |
---|---|
Molecular Formula | C23H26N4O4 |
Molecular Weight | 454.5 g/mol |
CAS Number | 1010883-49-4 |
Anticancer Activity
Research has demonstrated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of prostate carcinoma (PC3) and breast cancer (MCF-7) cells. In a study, the IC50 values for related compounds were reported as follows:
Compound | Cell Line | IC50 (μM) |
---|---|---|
A3 | PC3 | 10 |
A5 | MCF-7 | 10 |
A6 | HT-29 | 12 |
These results indicate a dose-dependent inhibition of cell growth, suggesting that the compound may possess significant anticancer properties .
Antioxidant Activity
The antioxidant properties of quinazolinones are attributed to their ability to scavenge free radicals and chelate metal ions. In vitro assays such as DPPH and ABTS have been employed to evaluate these activities. The presence of methoxy and hydroxyl groups in the structure enhances antioxidant efficacy. For example, derivatives with additional hydroxyl groups have demonstrated improved radical scavenging capabilities compared to those without .
Antimicrobial Activity
Quinazolinone derivatives have also been studied for their antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains and fungi. The incorporation of piperazine moieties has been linked to enhanced antimicrobial effects, making compounds like this compound potential candidates for further development in antimicrobial therapies .
Case Studies
Several studies have focused on the synthesis and evaluation of quinazolinone derivatives:
- Antioxidant Evaluation : A study synthesized various quinazolinone derivatives and assessed their antioxidant activities using multiple assays (DPPH, ABTS). The results indicated that compounds with specific substituents exhibited significantly higher antioxidant activity than standard antioxidants like ascorbic acid .
- Cytotoxicity Screening : Another research project evaluated the cytotoxic effects of several quinazolinone derivatives on cancer cell lines. The findings revealed that certain derivatives had potent cytotoxic effects comparable to established chemotherapeutic agents .
Properties
Molecular Formula |
C22H24N4O4 |
---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
6,7-dimethoxy-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]quinazolin-4-one |
InChI |
InChI=1S/C22H24N4O4/c1-29-19-12-17-18(13-20(19)30-2)23-15-26(22(17)28)14-21(27)25-10-8-24(9-11-25)16-6-4-3-5-7-16/h3-7,12-13,15H,8-11,14H2,1-2H3 |
InChI Key |
PWDFBZADIAPKIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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